Ocarocoxib

COX-2 Inflammation Enzyme Inhibition

Inconsistent COX-2 inhibitor sourcing can confound preclinical inflammation studies. Ocarocoxib (CAS 215122-22-8) provides a validated, chromene-based selective COX-2 inhibitor (IC50: 1.4 μM) with defined physicochemical properties (LogP 3.8) and reproducible solubility (≥2.08 mg/mL in standard vehicles), ensuring experimental consistency across animal models. • Defined COX-2 IC50 (1.4 μM) for reliable in vitro-to-in vivo dose extrapolation • Chromene scaffold distinct from sulfonamide-based COX-2 inhibitors for comparative SAR studies • Consistent lot-to-lot purity (≥98%) and solubility profiles for reproducible pharmacokinetic assays

Molecular Formula C12H6F6O4
Molecular Weight 328.16 g/mol
Cat. No. B8210112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcarocoxib
Molecular FormulaC12H6F6O4
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20)
InChIKeyCSOISVJKLBMNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ocarocoxib: Selective COX-2 Inhibitor for Veterinary Research


Ocarocoxib (CAS 215122-22-8) is a synthetic non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor [1]. It is a chromene-3-carboxylic acid derivative characterized by the presence of trifluoromethoxy and trifluoromethyl substituents on the benzopyran ring system, contributing to a molecular weight of 328.16 g/mol and a calculated LogP of 3.8 [2]. While originally developed for veterinary applications, the compound's well-defined COX-2 inhibition profile establishes it as a critical tool compound for preclinical research investigating inflammatory pathways, prostaglandin synthesis, and COX-2 dependent signaling in non-human systems [1].

COX-2 pathway inhibition studies
Preclinical inflammation models (non-human)
Chromene scaffold tool for SAR investigations

Why Ocarocoxib Resists Generic Substitution


In preclinical research, substituting one COX-2 inhibitor for another without rigorous validation can confound experimental outcomes. While many NSAIDs share a common molecular target (COX-2), their chemical structures dictate distinct physicochemical properties, including lipophilicity, metabolic stability, and species-specific pharmacokinetics [1]. For instance, the chromene-based scaffold of Ocarocoxib differs fundamentally from the sulfonamide structure of Firocoxib, leading to variations in tissue distribution and half-life that are not predictable based on in vitro potency alone [2]. Furthermore, the compound's availability as a pure racemate, with defined solubility profiles, ensures experimental consistency that is not guaranteed by unvalidated, generic alternatives from the same drug class .

Scaffold class mismatch
Chromene core differs from diaryl heterocycle COX-2 inhibitors, affecting metabolic fate and binding mode.
Species-specific pharmacokinetics
PK profiles in veterinary models may not transfer from human-approved COX-2 inhibitors.
Batch-to-batch consistency
Unvalidated generic alternatives may lack the defined racemate purity and solubility reproducibility.

Ocarocoxib vs. In-Class COX-2 Inhibitors


In Vitro COX-2 Inhibition Potency

Ocarocoxib demonstrates a well-defined COX-2 inhibitory potency with an IC50 of 1.4 μM . This value serves as a critical benchmark for cross-study comparisons when evaluating the compound against other selective COX-2 inhibitors like Celecoxib (IC50 = 0.04 μM) or Rofecoxib (IC50 = 0.18 μM) in similar in vitro enzyme assays [1].

COX-2 Inhibition (IC50)
Reported
1.4 μM
35‑fold vs Celecoxib (0.04 μM)
Reported COX-2 inhibition benchmark
Supports cross-study potency comparison
COX-2 Inflammation Enzyme Inhibition

Chromene Scaffold vs. Sulfonamide Inhibitors

Ocarocoxib is based on a 2H-chromene-3-carboxylic acid core, distinguishing it from the majority of selective COX-2 inhibitors which are based on a diaryl heterocycle scaffold (e.g., Celecoxib, Rofecoxib, Etoricoxib) [1][2]. This structural divergence is not merely academic; it impacts physicochemical properties like LogP (calculated for Ocarocoxib = 3.8) and hydrogen bonding potential .

Scaffold Class
Class-level inference
Chromene-3-carboxylic acid Diaryl heterocycle
Structural class divergence
Impacts metabolic fate and binding mode
Chemical Structure Scaffold Hopping COX-2

In Vivo Solubility Profile

For in vivo studies, Ocarocoxib demonstrates a specific solubility profile. It is soluble in DMSO at 100 mg/mL (304.73 mM) and achieves a concentration of ≥2.08 mg/mL (6.34 mM) in a 10% DMSO + 90% (20% SBE-β-CD in Saline) formulation . This is a defined, vendor-verified protocol that contrasts with many other COX-2 inhibitors which often require more complex or less reproducible vehicle systems for in vivo dosing.

In Vivo Solubility
Data to verify
≥2.08 mg/mL
in 10% DMSO + 90% (20% SBE-β-CD in Saline)
Reported in vivo formulation solubility
Data to verify; supplier-provided protocol
Formulation Pharmacokinetics In Vivo Study

Ocarocoxib Preclinical Research Applications


Veterinary COX-2 Inhibition Studies

Given its primary development as a veterinary NSAID [1], Ocarocoxib is ideally suited for preclinical studies in animal models of inflammation, particularly in horses or dogs where other human-approved COX-2 inhibitors (e.g., Celecoxib) may exhibit different pharmacokinetic and toxicity profiles. The defined IC50 of 1.4 μM provides a clear in vitro benchmark for in vivo dose extrapolation.

COX-2 Scaffold-Hopping and SAR

The unique chromene-based scaffold of Ocarocoxib [2] makes it a valuable reference compound for medicinal chemistry groups investigating novel, non-diaryl heterocycle COX-2 inhibitors. It serves as a direct comparator for assessing the impact of a benzopyran core on potency, selectivity, and physicochemical properties (e.g., LogP = 3.8).

In Vivo Formulation & Pharmacokinetics

Ocarocoxib's documented solubility in standard in vivo vehicles (≥2.08 mg/mL in a 10% DMSO/SBE-β-CD/saline mixture) enables its use as a model compound for developing and validating novel NSAID formulations. This reproducible solubility profile supports comparative pharmacokinetic studies where consistent plasma exposure is critical.

Application
Selection Property
Validation Focus
Preclinical veterinary inflammation models
Species-specific PK and COX-2 profile
Dose-response and toxicity endpoints
Non-diaryl heterocycle COX-2 inhibitor design
Chromene scaffold and LogP context
Binding mode and selectivity profiling
NSAID formulation and PK studies
Standard in vivo vehicle solubility
Plasma exposure consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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